molecular formula C23H18Cl2N2 B10919194 1-(3,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10919194
M. Wt: 393.3 g/mol
InChI Key: SPCHDAOJFAZZCN-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two 4-methylphenyl groups and a 3,5-dichlorophenyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(3,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3,5-dichlorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methyl groups on the phenyl rings.

    1-(3,5-dichlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole: Similar structure but has chlorine atoms instead of methyl groups on the phenyl rings.

    1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but has methoxy groups instead of methyl groups on the phenyl rings.

Properties

Molecular Formula

C23H18Cl2N2

Molecular Weight

393.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2/c1-15-3-7-17(8-4-15)22-14-23(18-9-5-16(2)6-10-18)27(26-22)21-12-19(24)11-20(25)13-21/h3-14H,1-2H3

InChI Key

SPCHDAOJFAZZCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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